MK-8970
Description
Evolution of Antiretroviral Drug Development Strategies
The development of antiretroviral drugs began in the late 1980s with the approval of the first nucleoside reverse transcriptase inhibitor (NRTI), zidovudine (B1683550) (AZT). nih.govnih.gov Early treatment regimens often involved monotherapy or dual therapy, which faced significant challenges including high pill burdens, inconvenient dosing schedules, dose-limiting toxicities, and the rapid emergence of drug resistance due to incomplete viral suppression. nih.gov
A major breakthrough occurred in the mid-1990s with the introduction of protease inhibitors (PIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), leading to the era of highly active antiretroviral therapy (HAART), later referred to as combination antiretroviral therapy (cART). nih.govglobalhealthmedicine.com cART regimens, typically consisting of two NRTIs plus a PI or NNRTI, dramatically suppressed HIV replication, significantly reducing mortality and improving the quality of life for individuals with HIV. nih.govglobalhealthmedicine.com
Subsequent decades have seen the development of new drug classes targeting different stages of the HIV replication cycle, such as integrase strand transfer inhibitors (INSTIs), entry inhibitors, and maturation inhibitors. globalhealthmedicine.com Alongside the discovery of new molecular targets and mechanisms of action, pharmaceutical design strategies have evolved to address limitations of existing drugs, including issues related to pharmacokinetics, solubility, stability, and targeted delivery. nih.govjove.comallucent.com The focus has shifted towards developing more potent, less toxic, and more convenient regimens, including fixed-dose combinations and long-acting injectable formulations, to improve adherence and long-term treatment success. nih.govwho.inthealthline.com
The Prodrug Concept in Medicinal Chemistry
The prodrug concept is a fundamental strategy in medicinal chemistry aimed at improving the physicochemical and pharmacokinetic properties of drug molecules. jove.comgoodrx.comwikipedia.orgpharmacyconcepts.inresearchgate.nethrpatelpharmacy.co.instudysmarter.co.uk A prodrug is a pharmacologically inactive or less active precursor that undergoes biotransformation within the body to release the active parent drug. jove.comgoodrx.comwikipedia.orgpharmacyconcepts.inresearchgate.nethrpatelpharmacy.co.instudysmarter.co.ukpatsnap.com This transformation can be mediated by enzymatic cleavage, chemical hydrolysis, or other metabolic processes. jove.comgoodrx.compatsnap.com
Advantages of Prodrug Approaches for Pharmacokinetic Optimization
Prodrug strategies offer several key advantages for optimizing the pharmacokinetic profile of a drug:
Improved Bioavailability: Prodrugs can enhance the extent and rate of absorption, particularly for drugs with poor solubility or permeability across biological membranes, such as the gastrointestinal tract. jove.comallucent.comwikipedia.orgpatsnap.compharmacologycanada.org This can lead to higher systemic exposure to the active drug. patsnap.com
Enhanced Solubility: For drugs with low aqueous solubility, conversion to a more soluble prodrug form can improve dissolution and absorption, enabling the development of suitable formulations (e.g., oral solutions or intravenous preparations). allucent.compharmacyconcepts.inhrpatelpharmacy.co.in
Increased Lipophilicity: Conversely, increasing lipophilicity through prodrug modification can enhance membrane permeability and absorption, which is particularly useful for drugs that need to cross biological barriers like the blood-brain barrier. allucent.compharmacologycanada.org
Improved Chemical Stability: Prodrugs can protect the active drug from degradation in various environments, such as in the gastrointestinal tract or during storage, thereby increasing its shelf life and ensuring consistent drug delivery. jove.compatsnap.com
Reduced Pre-systemic Metabolism: By altering the metabolic profile, a prodrug can reduce extensive first-pass metabolism in the liver or gut wall, leading to increased systemic bioavailability. allucent.comhrpatelpharmacy.co.in
Targeted Delivery: In some cases, prodrugs can be designed to be selectively activated at the site of action, minimizing exposure to non-target tissues and potentially reducing systemic toxicity. allucent.comhrpatelpharmacy.co.instudysmarter.co.ukpatsnap.com
Prolonged Duration of Action: Prodrugs can be engineered for slow release of the active drug, leading to a more sustained therapeutic effect and potentially less frequent dosing. allucent.compatsnap.com
Contextualizing MK-8970 within HIV-1 Integrase Inhibitor Research
HIV-1 integrase is a viral enzyme essential for HIV replication. acs.orgnih.govmdpi.com It catalyzes the integration of viral DNA into the host cell genome, a critical step in the HIV life cycle. acs.orgnih.govmdpi.com Inhibiting this enzyme prevents the virus from permanently establishing itself within infected cells, making integrase a significant target for antiretroviral drug development. acs.orgnih.govmdpi.com
Raltegravir (B610414) (Isentress) was one of the first approved HIV integrase strand-transfer inhibitors (INSTIs). globalhealthmedicine.commdpi.comresearchgate.netnih.gov While effective, raltegravir typically requires twice-daily administration. researchgate.netnih.govlwinst.com The development of new antiretroviral therapies with less frequent dosing schedules is an important goal in improving patient adherence and convenience. researchgate.netnih.gov
This compound is an example of an advanced pharmaceutical design strategy applied within the field of HIV-1 integrase inhibitor research. researchgate.netnih.govacs.orgacs.org It is an acetal (B89532) carbonate prodrug of raltegravir. researchgate.netnih.govacs.orgacs.orgtargetmol.com The design of this compound aimed to enhance the colonic absorption of raltegravir, with the potential to support less frequent administration while maintaining the favorable efficacy profile of the parent drug. researchgate.netnih.gov This highlights how prodrug approaches are utilized to optimize the pharmacokinetic properties of existing effective antiretrovirals, addressing limitations such as absorption to potentially enable improved dosing regimens. nih.govresearchgate.netnih.gov
Detailed Research Findings on this compound
Research into this compound has focused on its properties as a prodrug of raltegravir, particularly concerning its chemical characteristics and pharmacokinetic behavior.
This compound is described as ethyl (1-((4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)ethyl) carbonate. researchgate.netnih.govmolaid.com It is an acetal carbonate prodrug designed to enhance the colonic absorption of raltegravir. researchgate.netnih.govtargetmol.com
Studies have investigated the solid-state properties of this compound, identifying the existence of two enantiotropic polymorphs. acs.orgresearchgate.netacs.orgacs.org Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties such as solubility and melting point. acs.orgresearchgate.netacs.orgacs.org Research determined a crossover temperature of approximately 117 °C between these two forms based on solubility data. acs.orgresearchgate.netacs.orgacs.org Form 2 of this compound was identified as the stable form at ambient temperature and was confirmed to be a true racemic crystal form through single-crystal X-ray structure analysis. acs.orgresearchgate.netacs.orgacs.org Investigations into the crystallographic landscape of this compound were conducted to understand the thermodynamic relationship between these forms and to address processing challenges related to polymorphism during scale-up. acs.orgresearchgate.netacs.orgacs.org Solubility curves for the relevant crystalline forms in ethyl acetate (B1210297) were mapped as a function of temperature to establish form control for scale-up. acs.orgacs.org Additionally, studies explored the relative solubilities of this compound and an imidate impurity to identify solvent systems that could maximize the rejection of this impurity while minimizing yield losses. acs.orgacs.org
Pharmacokinetic studies were conducted in vitro and in vivo across different species to evaluate the derivatives designed to enhance colonic absorption, ultimately leading to the identification of this compound as a suitable candidate. researchgate.netnih.gov These studies aimed to demonstrate that this compound could be converted to the active raltegravir and exhibit improved absorption characteristics, potentially supporting less frequent dosing compared to the twice-daily administration of raltegravir. researchgate.netnih.gov
While specific detailed pharmacokinetic data tables for this compound from the provided search results are limited to general descriptions of enhanced colonic absorption and evaluation in different species researchgate.netnih.gov, the research findings emphasize the deliberate design and characterization of this compound as a prodrug to improve the delivery and potential dosing frequency of raltegravir.
Properties
Molecular Formula |
C25H29FN6O8 |
|---|---|
Molecular Weight |
560.54 |
IUPAC Name |
Ethyl (1-((4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl- 1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)ethyl) carbonate |
InChI |
InChI=1S/C25H29FN6O8/c1-7-37-24(36)40-14(3)39-18-17(19(33)27-12-15-8-10-16(26)11-9-15)28-23(32(6)22(18)35)25(4,5)29-20(34)21-31-30-13(2)38-21/h8-11,14H,7,12H2,1-6H3,(H,27,33)(H,29,34) |
InChI Key |
RSSRYSPYSWIJRL-UHFFFAOYSA-N |
SMILES |
O=C(OCC)OC(OC1=C(C(NCC2=CC=C(F)C=C2)=O)N=C(C(C)(NC(C3=NN=C(C)O3)=O)C)N(C)C1=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK8970; MK 8970; MK-8970 |
Origin of Product |
United States |
Preclinical Discovery and Design of Mk 8970
Strategic Development of MK-8970 as a Prodrug
The development of this compound as a prodrug was a deliberate strategy to overcome limitations associated with the parent drug, particularly concerning its absorption characteristics. researchgate.netnih.govresearchgate.netmdpi.com Prodrugs are pharmacologically inactive derivatives of active drug molecules that undergo biotransformation in vivo to release the active parent drug. researchgate.net This approach is widely used to enhance various properties of drug molecules, including solubility, stability, and bioavailability. researchgate.netslideshare.net
Underlying Principles of Acetal (B89532) Carbonate Prodrugs
Acetal linkages are frequently employed in prodrug design due to their specific cleavage mechanisms. mdpi.com Acetal carbonate prodrugs, such as this compound, incorporate both acetal and carbonate functionalities. nih.govtargetmol.comacs.orgacs.org This combination is designed to leverage the predictable hydrolysis of these linkages under specific physiological conditions, leading to the controlled release of the active drug. mdpi.com The design principles often involve incorporating labile bonds that can be cleaved chemically or enzymatically in vivo. researchgate.netnih.gov
Enhancing Bioavailability through Prodrug Derivatization
Prodrug derivatization is a key strategy to enhance the bioavailability of a drug. slideshare.net Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. By modifying the parent drug to create a prodrug with altered physicochemical properties, such as increased lipophilicity or solubility, absorption across biological membranes can be improved. In the case of this compound, the prodrug design aimed to enhance colonic absorption, which could potentially support less frequent administration compared to the parent drug. researchgate.netnih.govresearchgate.netmdpi.com Preclinical studies evaluate how these modifications impact the drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netiaea.orggenscript.com
Relationship of this compound to its Parent Compound, Raltegravir (B610414)
This compound is a highly optimized prodrug of Raltegravir. researchgate.netnih.gov This means that this compound itself is not the active therapeutic agent but is converted within the body to Raltegravir, which then exerts the desired pharmacological effect. researchgate.net
Raltegravir as a Foundational HIV-1 Integrase Strand Transfer Inhibitor
Raltegravir (Isentress) is a well-established and foundational medication in the treatment of HIV-1 infection. researchgate.netnih.govoup.com It belongs to a class of antiretroviral drugs known as Integrase Strand Transfer Inhibitors (INSTIs). nih.govoup.comscielo.brfrontiersin.org HIV-1 integrase is a viral enzyme essential for HIV replication, as it catalyzes the integration of viral DNA into the host cell's chromosome. researchgate.netmdpi.comoup.comscielo.brnih.gov Raltegravir specifically targets and inhibits the strand transfer step of this process, effectively blocking the integration of viral DNA and preventing further replication. oup.comscielo.brfrontiersin.orgnih.gov
Rationalization of Prodrug Conversion Mechanisms
The design of this compound as an acetal carbonate prodrug of Raltegravir is based on the rationalization that specific enzymatic and/or chemical processes in the body will cleave the prodrug to release the active Raltegravir. researchgate.net Acetal carbonate linkages are known to be susceptible to hydrolysis in biological environments. mdpi.com This hydrolysis is expected to occur in vivo, likely mediated by enzymes such as esterases, which are widely distributed in the body, including in the intestinal mucosa and liver. researchgate.netmdpi.com The controlled cleavage of the acetal carbonate moiety is intended to release Raltegravir, thereby providing sustained exposure to the active drug. researchgate.netnih.gov Preclinical studies evaluate the efficiency and pathways of this conversion in various biological matrices and animal models. nih.goviaea.orggenscript.com
Data from preclinical studies evaluating the conversion of this compound to Raltegravir in different species and biological systems would be relevant here. While specific quantitative data tables were not extensively detailed in the search results beyond general statements about pharmacokinetic studies researchgate.netnih.gov, the principle is that such studies would measure the concentration of both this compound and Raltegravir over time to demonstrate the conversion.
Here is an example of how such preclinical conversion data might be presented in a table, based on the type of data that would be generated in preclinical studies, even though specific values were not found in the search snippets:
| Analyte | Biological Matrix | Species | Time Point (hr) | Concentration (µM) |
| This compound | Plasma | Rat | 0.5 | High |
| Raltegravir | Plasma | Rat | 0.5 | Low |
| This compound | Plasma | Rat | 4 | Low |
| Raltegravir | Plasma | Rat | 4 | High |
| This compound | Intestinal Mucosa | Rat | 1 | Moderate |
| Raltegravir | Intestinal Mucosa | Rat | 1 | Moderate |
Such data would support the understanding of where and how efficiently this compound is converted to Raltegravir, providing a rational basis for its design as a prodrug aimed at improving the pharmacokinetic profile of the parent compound.
Molecular and Biochemical Characterization of Hiv 1 Integrase Inhibition
The Role of HIV-1 Integrase in Viral Pathogenesis
HIV-1 Integrase is an essential enzyme in the HIV life cycle, facilitating the permanent insertion of a DNA copy of the viral RNA genome into the DNA of the infected host cell. hiv.govwikipedia.orgnih.govscbt.com This integrated viral DNA, known as the provirus, then serves as the template for the transcription of viral genes and the production of new viral particles. wikipedia.orgnih.gov The integration process is critical for productive infection and the persistence of the virus within the host. nih.govresearchgate.net
Beyond its primary role in integration, recent research indicates that HIV-1 Integrase also influences other stages of the viral life cycle, including reverse transcription, particle production, and virion morphogenesis. researchgate.netnih.govnih.govasm.org These non-integration functions are not yet fully understood but highlight the multifaceted role of Integrase in viral pathogenesis. researchgate.netasm.org
Biochemical Steps of HIV-1 Integrase Activity
The integration of viral DNA into host DNA catalyzed by HIV-1 Integrase involves a precise, multi-step biochemical process. This process occurs within a nucleoprotein assembly called the intasome, which consists of Integrase multimers bound to the ends of the viral DNA. nih.gov The two principal catalytic reactions performed by Integrase are 3′-processing and strand transfer. mdpi.comnih.gov
The first step, 3′-processing, is an endonucleolytic cleavage reaction. mdpi.comnih.govcallutheran.edu Integrase binds to the conserved sequences at the U3 and U5 ends of the linear double-stranded viral DNA, which is produced by reverse transcription. nih.govcallutheran.eduembopress.org During 3′-processing, Integrase precisely removes two nucleotides from each 3′ end of the viral DNA, specifically adjacent to a highly conserved CA dinucleotide. nih.govcallutheran.eduembopress.org This cleavage generates new 3′-hydroxyl termini on the viral DNA, which are necessary for the subsequent strand transfer reaction. callutheran.eduembopress.org This reaction is highly specific, with mutations in the conserved CA sequence significantly impacting activity. nih.gov
The second step, strand transfer, is a trans-esterification reaction where the processed 3′ ends of the viral DNA are covalently joined to the host cell DNA. nih.govcallutheran.eduembopress.org Integrase catalyzes staggered cuts in the host DNA, typically 5 base pairs apart. callutheran.edu The exposed 3′-hydroxyl ends of the viral DNA then attack the phosphodiester backbone of the host DNA at the sites of these staggered cuts. mdpi.comcallutheran.edu This results in the insertion of the viral DNA into the host genome, creating a gapped intermediate with unpaired nucleotides at the 5′ ends of the viral DNA and gaps in the host DNA. callutheran.edu Cellular DNA repair mechanisms subsequently fill these gaps and ligate the DNA strands, completing the integration of the provirus into the host chromosome. callutheran.eduembopress.org
3′-Processing Reaction
Essentiality of Integrase for HIV Replication Cycle
The integration of viral DNA into the host genome is considered an obligatory step for productive HIV replication. nih.govbiorxiv.org The integrated provirus serves as the template for the transcription of viral RNA, which is necessary for the production of viral proteins and new viral genomes. wikipedia.org While unintegrated viral DNA can exist in the nucleus in various forms, including circular DNA, it is typically subject to epigenetic silencing, preventing efficient transcription and replication. biorxiv.org Therefore, functional Integrase is generally essential for establishing a persistent and productive infection. nih.govbiorxiv.org Inhibition of Integrase function effectively blocks HIV-1 replication. hiv.govbiorxiv.org
Mechanisms of Integrase Strand Transfer Inhibitors (INSTIs)
Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target the strand transfer step of HIV-1 integration. mdpi.comhiv.govfrontiersin.org These inhibitors bind to the viral DNA-Integrase complex after the 3′-processing reaction has occurred, within the assembled intasome, often referred to as the cleaved stable synaptic complex (cSSC). nih.govfrontiersin.org By binding to this complex, INSTIs prevent the interaction between the processed viral DNA ends and the host cell DNA, thereby blocking the strand transfer reaction and subsequent integration. frontiersin.orgncats.io
MK-8970 is an example of a compound studied in the context of HIV-1 Integrase inhibition. Research indicates that this compound functions as an INSTI. ncats.io Its mechanism involves modifying viral Integrase-DNA interactions and inactivating the synaptic complex, thus preventing target DNA binding and concerted integration. ncats.io this compound has been described as a second-generation INSTI developed with the aim of retaining activity against HIV strains exhibiting resistance mutations to earlier INSTIs like raltegravir (B610414) and elvitegravir. ncats.io Studies have shown this compound to be potent against wild-type Integrase and certain raltegravir-resistant mutants. ncats.io
Allosteric and Active Site Binding Modalities
Inhibitors can interact with enzymes through different binding modalities, primarily categorized as active site binding (orthosteric) or allosteric binding. pharmacologycanada.orgdoubtnut.comnih.gov
Active Site Binding: Orthosteric inhibitors bind directly to the enzyme's active site, the region where the natural substrate typically binds and catalysis occurs. pharmacologycanada.orgdoubtnut.comnih.gov These inhibitors often compete with the substrate for binding to the active site, thereby blocking or reducing enzyme activity. nih.gov The active site of HIV-1 Integrase contains a catalytic triad (B1167595) of conserved acidic residues (D,D-35-E motif) that coordinate divalent metal ions (typically Mg2+), which are essential for its catalytic activity. frontiersin.orgrcsb.orgwikipedia.org Many INSTIs, including this compound, are characterized by a diketoacidic scaffold or similar structure that chelates these divalent cations in the active site, disrupting the catalytic process. frontiersin.orgwikipedia.org This interaction with the metal ions and surrounding active site residues is a key aspect of their inhibitory mechanism. frontiersin.orgwikipedia.orgacs.org INSTI binding often induces a conformational change, such as the displacement of the terminal nucleotide of the viral DNA from its position in the active site to accommodate the inhibitor. nih.govfrontiersin.org
by the Active Moiety of this compound
This compound is an acetal (B89532) carbonate prodrug designed to enhance the colonic absorption of its active pharmaceutical ingredient, raltegravir. nih.govlabshare.cn Raltegravir is a well-established and potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. wikipedia.orgdovepress.com HIV-1 integrase plays a critical role in the viral replication cycle by catalyzing the integration of viral DNA into the host cell genome. tandfonline.comguidetopharmacology.org Inhibition of this process is a key strategy in antiretroviral therapy. tandfonline.comguidetopharmacology.org
The active moiety derived from this compound, raltegravir, belongs to the class of integrase strand transfer inhibitors (INSTIs). labshare.cnwikipedia.org These inhibitors specifically target the strand transfer step of the integration process, preventing the covalent insertion of processed viral DNA ends into the host chromosomal DNA. guidetopharmacology.orgexpasy.orgoup.compatsnap.com
Impact on Integrase-DNA Complex Formation
HIV-1 integrase functions as part of a larger nucleoprotein complex known as the pre-integration complex (PIC) or intasome. guidetopharmacology.orgoup.com Within this complex, integrase binds to the ends of the viral DNA. oup.comnih.gov The integration process involves two main catalytic steps performed by integrase: 3'-processing and strand transfer. tandfonline.comexpasy.org During 3'-processing, two nucleotides are removed from the 3' ends of the viral DNA. expasy.orgnih.gov The subsequent strand transfer step involves the insertion of these processed viral DNA ends into the host DNA. expasy.orgnih.gov
INSTIs, including raltegravir, exert their inhibitory effect by binding to the active site of the integrase enzyme when it is complexed with viral DNA. guidetopharmacology.orgexpasy.orgasm.org This interaction typically involves coordination with the divalent metal ions (primarily Mg²⁺) present in the integrase active site. guidetopharmacology.orgexpasy.orgasm.org By binding to this pre-formed integrase-DNA complex, INSTIs stabilize it and effectively "poison" the synaptic complex, the intermediate structure required for concerted integration. guidetopharmacology.orgnih.gov This stabilization prevents the proper alignment and subsequent covalent joining of the viral DNA ends with the host DNA. guidetopharmacology.orgnih.gov
Enzymatic Inhibition Profile of the Active Moiety Derived from this compound
The active moiety, raltegravir, is characterized by its potent and selective inhibition of HIV-1 integrase enzymatic activity, specifically the strand transfer reaction. dovepress.comexpasy.orgresearchgate.net
Kinetic Studies of Integrase Inhibition
Kinetic studies of raltegravir's effect on HIV-1 integrase reveal its mechanism as an inhibitor that interferes with the enzyme's function after it has bound to its DNA substrate. guidetopharmacology.orgnih.gov This mode of inhibition, where the inhibitor preferentially binds to the enzyme-substrate complex, can be associated with uncompetitive or mixed-type inhibition kinetics, although the primary description in the context of integrase is its action as a strand transfer inhibitor or intasome poison. nih.govnih.govasm.org The binding of raltegravir to the integrase-viral DNA complex disrupts the catalytic machinery required for the strand transfer step without necessarily competing directly with the initial binding of integrase to the viral DNA. guidetopharmacology.orgnih.gov
Determination of Inhibition Constants and Specificity
Raltegravir has demonstrated high potency against recombinant HIV-1 integrase in in vitro enzymatic assays. The inhibitory concentration 50% (IC₅₀) value, which represents the concentration of inhibitor required to achieve 50% inhibition of the enzyme activity, for raltegravir against recombinant IN-mediated strand transfer has been reported in the low nanomolar range. dovepress.comresearchgate.net
Reported IC₅₀ values for raltegravir against recombinant HIV-1 integrase strand transfer activity are typically between 2 and 7 nM. dovepress.comresearchgate.net These values indicate that relatively low concentrations of raltegravir are sufficient to inhibit the enzymatic activity of integrase in a cell-free system.
The inhibition constant (Kᵢ) is another important parameter that reflects the intrinsic affinity of an inhibitor for its target enzyme and is less dependent on substrate concentration compared to the IC₅₀. While specific Kᵢ values for raltegravir against integrase were not consistently available in the provided search results, the low nanomolar IC₅₀ values are indicative of a high binding affinity of raltegravir to its target complex.
Raltegravir exhibits a high degree of specificity for HIV-1 integrase. Studies have shown that raltegravir is significantly more potent against HIV-1 integrase compared to other related enzymes, such as the polymerase and RNase H activities of HIV-1 reverse transcriptase and human DNA polymerases (α, β, and γ). dovepress.comresearchgate.net This specificity is crucial for minimizing off-target effects and potential toxicity in host cells. The high selectivity underscores that raltegravir's inhibitory effects are primarily directed towards the viral integration process.
Table 1: In Vitro Inhibition of HIV-1 Integrase Strand Transfer by Raltegravir
| Enzymatic Activity Targeted | Inhibitor (Active Moiety of this compound) | IC₅₀ (nM) | Reference |
| Strand Transfer | Raltegravir | 2–7 | dovepress.comresearchgate.net |
Preclinical Pharmacological and Cellular Activity Assessments
In Vitro Prodrug Activation and Bioconversion Studies
Islatravir functions as a prodrug that undergoes intracellular bioconversion to its pharmacologically active metabolite, islatravir triphosphate (ISL-TP). This intracellular phosphorylation is essential for its mechanism of action. researchgate.netasm.orghiv.govbiorxiv.orgasm.orgnih.govdigitellinc.comasm.org
The primary bioconversion pathway for Islatravir involves intracellular phosphorylation to generate ISL-TP. This process is facilitated by endogenous intracellular kinases. asm.org Unlike some other prodrugs that rely on hydrolysis by enzymes like esterases for activation, Islatravir's activation is centered on this phosphorylation cascade. asm.orguomustansiriyah.edu.iqijpsjournal.comkuleuven.be Adenosine deaminase is involved in the metabolism and elimination of Islatravir, not its activation to ISL-TP. hiv.govresearchgate.netnih.gov
The intracellular conversion of Islatravir to ISL-TP and the subsequent persistence of the active metabolite have been characterized. ISL-TP exhibits a notably long intracellular half-life, a key property supporting less frequent dosing intervals. Studies have reported intracellular half-life values for ISL-TP ranging from 120 to 177 hours mdpi.com, 177 to 209 hours hiv.gov, 72 and 209 hours asm.org, or approximately 8.1 days (equivalent to 195 hours). asm.orgjefferson.edu This extended intracellular persistence of the active triphosphate form is a distinguishing feature of Islatravir. biorxiv.orgasm.orgjefferson.edunatap.org
The influx of plasma Islatravir into target cells and its subsequent intracellular conversion to ISL-TP can be described using pharmacokinetic models, with the input rate of ISL into the effect compartment (representing intracellular ISL-TP concentration) modeled as a dose-dependent parameter. biorxiv.org
Table 1: Reported Intracellular Half-life of Islatravir Triphosphate (ISL-TP)
| Source | Intracellular Half-life (hours) |
| mdpi.com | 120–177 |
| hiv.gov | 177–209 |
| asm.org | 72 and 209 |
| asm.orgjefferson.edu | 195 (8.1 days) |
Identification of Enzymes Involved in Prodrug Hydrolysis
Cellular Antiviral Efficacy in HIV-1 Infection Models
Islatravir demonstrates potent antiviral activity against HIV-1 in cellular models. It functions as a nucleoside reverse transcriptase translocation inhibitor (NRTTI), interfering with the crucial reverse transcription process of the virus. asm.orghiv.govnih.govdigitellinc.comasm.orgnih.gov
The inhibitory potency of Islatravir has been evaluated using various cell-based assays. These include cell-based viral resistance selection assays to understand the potential for resistance development. nih.govdigitellinc.com Antiviral activity assays are performed on viral variants that emerge during selection studies to determine their impact on susceptibility. asm.org Endogenous reverse transcriptase assays have also been employed to verify the in vitro potency of Islatravir. nih.govresearchgate.net Specific cell lines, such as P4-R5 MAGI cells, have been used in these assessments. asm.org
Preclinical studies have shown that Islatravir is highly potent against wild-type HIV-1, suppressing viral replication at subnanomolar concentrations. asm.orgmdpi.comresearchgate.net Beyond wild-type strains, Islatravir has demonstrated activity against HIV-2 and various multidrug-resistant HIV strains. hiv.govasm.orgnih.govnih.gov
Evaluation in diverse viral strains has included assessing the impact of specific resistance-associated mutations in HIV-1 reverse transcriptase. Islatravir maintains activity against variants with common NRTI resistance mutations such as K65R, L74I, and V90I. mdpi.com Notably, the K65R mutation, which confers resistance to tenofovir, results in hypersensitivity to Islatravir. asm.orgnih.govresearchgate.netmdpi.com While the M184V mutation confers mild resistance to Islatravir, the combination of M184V and A114S mutations significantly reduces susceptibility. asm.orgnih.govdigitellinc.comasm.orgnih.govresearchgate.netmdpi.com Studies have also determined the potency of Islatravir against diverse HIV-1 subtypes, including A, B, C, and D, as well as circulating recombinant forms (CRF) 01_AE and 02_AG, both with and without common resistance mutations. nih.govresearchgate.net
Application of Cell-Based Assays for Inhibitory Potency
Preclinical Pharmacokinetic and Absorption Studies (Conceptual)
Preclinical pharmacokinetic (PK) and absorption studies in animal models have been conducted to understand how Islatravir is handled by the body and to inform potential dosing strategies. Studies in mice and rhesus macaques have shown that Islatravir suppresses HIV-1/SIV viraemia and exhibits PK properties amenable to extended-duration dosing. researchgate.netnatap.orgnih.gov
Investigations in adult Wistar rats involving subcutaneous administration of Islatravir have assessed dose proportionality for both plasma Islatravir and intracellular ISL-TP. mdpi.comresearchgate.netnih.gov Non-compartmental analysis and population PK modeling have been applied to estimate absorption rates and cumulative mass absorbed from subcutaneous implant formulations in rats. mdpi.comresearchgate.netnih.gov For instance, studies in rats with subcutaneous implants reported a mean absorption rate of 0.072 ± 0.024 mg/day and a mean cumulative mass absorbed of 8.67 ± 3.22 mg over 154 days. mdpi.comresearchgate.net These preclinical PK data have supported the exploration of extended-duration dosing intervals for Islatravir. natap.org
While primarily a clinical observation, it is relevant to note that oral administration of Islatravir in humans has shown rapid absorption, with peak plasma concentrations typically reached within 30 to 90 minutes. researchgate.netresearchgate.netnatap.org Preclinical PK/pharmacodynamic (PD) modeling, integrating data from both preclinical and clinical studies, has been used to estimate an inhibitory quotient for ISL-TP and to define a therapeutic threshold in peripheral blood mononuclear cells (PBMCs) considered necessary for preventing HIV-1 acquisition. mdpi.com
Table 2: Preclinical Absorption Data from Subcutaneous Islatravir Implants in Rats (0-154 days)
| Parameter | Mean ± Standard Deviation | Unit | Source |
| Absorption Rate | 0.072 ± 0.024 | mg/day | mdpi.comresearchgate.net |
| Cumulative Mass Absorbed | 8.67 ± 3.22 | mg | mdpi.comresearchgate.net |
Investigation of Enhanced Absorption Mechanisms
Acetal (B89532) linkages are known in prodrug design for their specific cleavage mechanisms and their ability to improve the physicochemical characteristics of the parent drug. wikipedia.org The incorporation of an acetal linkage in MK-8970 was intended to facilitate multistage drug release, thereby increasing drug deposition and absorption, particularly in the colon. wikipedia.org Preclinical evaluations involved the assessment of different prodrug derivatives, including two distinct classes designed for enhanced colonic absorption, in both in vitro and in vivo pharmacokinetic studies across various species. mybiosource.com These investigations ultimately led to the identification of this compound as a promising candidate based on its absorption profile. mybiosource.com
Comparative Pharmacokinetic Principles
Comparative pharmacokinetic studies were instrumental in evaluating this compound against its parent compound, raltegravir (B610414). These studies were conducted using both in vitro and in vivo models in different animal species. mybiosource.com The goal was to understand how the prodrug modification altered the absorption, distribution, metabolism, and excretion (ADME) profile compared to raltegravir.
Preclinical pharmacokinetic data from studies in species such as dogs and rats were utilized to evaluate the performance of this compound derivatives. mybiosource.comnih.gov These studies were crucial in selecting this compound as the optimized prodrug candidate for further development. mybiosource.com
Metabolic Pathways of the Active Moiety
The active moiety derived from this compound is raltegravir. wikipedia.orgmybiosource.com The metabolic fate of raltegravir has been characterized. The primary metabolic pathway for raltegravir involves glucuronidation. wikipedia.orgmims.com This process is predominantly catalyzed by the enzyme uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A1 (UGT1A1) in the liver. wikipedia.orgmims.com
The result of this primary metabolic pathway is the formation of a single inactive glucuronide metabolite. wikipedia.org This glucuronide conjugate is the major metabolite of raltegravir. wikipedia.org
Crystallographic and Solid State Research of Mk 8970
Polymorphism and Crystallographic Landscape of MK-8970
Polymorphism, the ability of a solid substance to exist in more than one crystalline form, is a significant aspect of pharmaceutical development as different polymorphs can exhibit distinct physical properties such as solubility, dissolution rate, and stability jocpr.comjagiellonskiecentruminnowacji.pl. The crystallographic landscape of this compound has been investigated to identify and characterize its various solid forms and their relationships.
Identification of Crystalline Forms
Studies have identified that this compound exists in at least two anhydrous polymorphic forms, designated as Form 1 and Form 2, which were considered viable for further development acs.org. Additionally, other crystalline forms of verubecestat (B560084), including potential solvates or co-crystals, have been reported or observed during manufacturing processes google.comwipo.intacs.org. A unique co-crystal formed between the HBr salts of verubecestat and a reaction intermediate was characterized, highlighting the complexity of the solid-state landscape that can arise during production acs.org.
Analysis of Enantiotropic Relationships
Research has shown that Form 1 and Form 2 of this compound are enantiotropically related. acs.org. Enantiotropy describes a relationship between two polymorphs where one form is stable below a specific transition temperature, and the other form is stable above that temperature tainstruments.com. The crossover temperature for the enantiotropic transition between Form 1 and Form 2 of this compound has been determined to be approximately 117 °C based on solubility data. acs.orgresearchgate.netresearchgate.net. Another source suggests the transition temperature between Form 1 and Form 2 is between 190 and 210 °C. acs.org. Understanding this enantiotropic relationship is crucial for controlling the solid form during manufacturing and storage.
Structural Elucidation via X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of crystalline compounds, providing insights into molecular arrangement and intermolecular interactions nih.govcrelux.com.
Confirmation of Racemic Crystal Form
Single-crystal X-ray diffraction studies have been instrumental in confirming the crystal form of this compound. Specifically, Form 2 of this compound, which is the stable form at ambient temperature, was confirmed to be a true racemic crystal form. acs.orgresearchgate.netresearchgate.net. This confirmation, based on single-crystal X-ray structure data, indicated that the crystal lattice contains both enantiomers of the molecule in a defined arrangement, rather than being a conglomerate of separate crystals of each enantiomer. acs.orgresearchgate.netresearchgate.net.
Insights into Molecular Packing and Interactions
X-ray crystallography provides detailed information about how molecules pack together in the crystal lattice and the types of intermolecular interactions present. While specific detailed data on the molecular packing and interactions for all forms of this compound were not extensively detailed in the search results beyond the confirmation of the racemic nature of Form 2 and the structure of a co-crystal acs.orgacs.orgresearchgate.netresearchgate.net, crystallographic analysis of verubecestat in complex with BACE1 enzyme (Protein Data Bank (PDB) code 5HU1) has revealed details about its binding conformation and interactions within the enzyme's active site rcsb.orgacs.org. This includes interactions with the catalytic aspartate dyad and the filling of binding pockets acs.org. The small molecule X-ray crystal structure of verubecestat itself also recapitulates key conformational features observed in the enzyme-bound structure acs.org. Furthermore, the structure of the unique co-crystal involving verubecestat's HBr salt showed interactions between bromide ions and the protonated organic moieties, including hydrogen bonding acs.org.
Implications of Polymorphism for Pharmaceutical Development
Polymorphism has significant implications for the pharmaceutical development of a drug substance like this compound. Different polymorphic forms can have varying solubilities, dissolution rates, and physical stabilities, which directly impact the drug's bioavailability and the consistency of the final drug product jocpr.comjagiellonskiecentruminnowacji.pl.
The identification of enantiotropic polymorphs for this compound necessitates careful control of crystallization processes to ensure the desired stable form (Form 2 at ambient temperature) is consistently produced acs.orgresearchgate.netresearchgate.net. Uncontrolled transitions between polymorphic forms during manufacturing, processing, or storage can lead to changes in the drug product's performance jagiellonskiecentruminnowacji.pl. For instance, a less stable form might convert to a more stable form over time, potentially affecting dissolution rates and thus bioavailability jocpr.comjagiellonskiecentruminnowacji.pl.
Furthermore, the unexpected formation of a co-crystal during large-scale production highlighted the importance of thorough solid-state characterization throughout the development process to identify potential issues and design appropriate control strategies acs.org. Knowledge of the polymorphic landscape and the factors influencing form transitions (such as solvent type, temperature, and impurities) is essential for developing robust crystallization processes and ensuring the quality, safety, and efficacy of the final pharmaceutical product. jagiellonskiecentruminnowacji.plmit.edu.
Table 1: Crystalline Forms of this compound
| Crystalline Form | Relationship to Other Forms | Stability at Ambient Temperature | Key Characteristics |
| Form 1 | Enantiotropic to Form 2 | Less Stable | Transforms to Form 2 above ~117 °C or 190-210 °C acs.orgresearchgate.netresearchgate.net |
| Form 2 | Enantiotropic to Form 1 | Stable | True racemic crystal form acs.orgresearchgate.netresearchgate.net |
| Co-crystal | Formed with HBr salt and intermediate | - | Unique structure observed during manufacturing acs.org |
Table 2: Enantiotropic Transition of this compound
| Polymorph Transition | Approximate Crossover Temperature | Determination Method |
| Form 1 to Form 2 | 117 °C acs.orgresearchgate.netresearchgate.net | Solubility Data |
| Form 1 to Form 2 | 190-210 °C acs.org | Not specified |
Advanced Research Methodologies Applied to Mk 8970
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling play a significant role in modern drug discovery and development, providing insights into molecular interactions, predicting properties, and guiding experimental design. In the context of MK-8970, these techniques have been instrumental in understanding its interaction with HIV integrase and predicting its behavior as a prodrug.
Ligand-Protein Docking Studies for Integrase Interaction
Ligand-protein docking studies are employed to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target. For this compound, or its active form raltegravir (B610414), docking studies would involve simulating the binding of the compound to the active site of the HIV-1 integrase enzyme. These studies aim to elucidate the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, providing a molecular binding model. This information is critical for understanding the mechanism of integrase inhibition at the molecular level.
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the dynamic behavior of the compound-target complex over time. These simulations can capture the flexibility of both the ligand and the protein, providing a more realistic picture of their interaction. For this compound's active form bound to HIV integrase, MD simulations can reveal the stability of the binding pose, conformational changes in the enzyme upon ligand binding, and the dynamics of key residues involved in the interaction. This dynamic perspective is valuable for understanding the sustained inhibition of integrase function.
In Silico Prediction of Prodrug Properties
In silico methods are widely used to predict various properties of drug candidates and prodrugs, including pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME). For this compound, designed as a prodrug to enhance colonic absorption of raltegravir, in silico prediction of prodrug properties would involve models that estimate its permeability across biological membranes and its potential for enzymatic cleavage to release the active drug fda.gov. These computational predictions help in selecting promising prodrug candidates and understanding the factors influencing their absorption and conversion in the body.
Biochemical Assay Development for Integrase Function
Biochemical assays are essential for quantifying the activity of enzymes and evaluating the inhibitory potential of compounds. For HIV-1 integrase, assays have been developed to measure its key catalytic activities, specifically the 3'-processing and strand transfer steps, which are essential for viral DNA integration into the host genome pharmaffiliates.com. These assays typically utilize purified integrase enzyme and DNA substrates.
Development and application of biochemical assays for this compound (or its active form) involve measuring the inhibition of integrase activity in a controlled in vitro setting. The potency of inhibition is often expressed as an IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity. Comparing the IC50 values of this compound and raltegravir in these assays helps confirm that this compound is converted to the active form and retains potent integrase inhibitory activity. Research findings from such assays provide direct evidence of the compound's biochemical effect on the target enzyme pharmaffiliates.com.
Analytical Techniques for Compound and Metabolite Characterization
Characterization of this compound and its metabolites requires the application of advanced analytical techniques to confirm their structure, purity, and concentration in various matrices. Common techniques employed in pharmaceutical research include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography (such as High-Performance Liquid Chromatography - HPLC, Ultra-Performance Liquid Chromatography - UPLC, and Gas Chromatography - GC).
For this compound, analytical techniques such as LC-MS/MS and HPLC have been used for its estimation and quantification, as well as for characterizing its metabolic fate . These methods allow for the separation of the compound from biological matrices or reaction mixtures, followed by detection and identification based on their unique spectral properties and retention times. Characterization of metabolites is crucial for understanding how the body processes the prodrug and to identify the active species and potential inactive or toxic byproducts. Studies on the polymorphism of this compound have also utilized techniques like single crystal X-ray diffraction and solubility measurements .
Establishment and Application of In Vitro and In Vivo Preclinical Models
Preclinical models, both in vitro (cell-based) and in vivo (animal), are fundamental for evaluating the biological activity, pharmacokinetics, and preliminary efficacy of drug candidates before human trials.
In vitro preclinical models for this compound would include cell lines susceptible to HIV infection or those expressing the HIV integrase enzyme. These models are used to assess the antiviral activity of the compound and its ability to inhibit viral replication in a cellular context. Cell-based assays can provide information on the compound's potency and potential for cellular uptake and conversion to the active drug.
Cellular Infection Models
Cellular infection models play a crucial role in evaluating the antiviral activity of compounds like this compound and its parent drug, raltegravir, at the cellular level. In vitro evaluation of prodrugs included assessments of their antiviral activity. wikidata.org Raltegravir itself has demonstrated the ability to block HIV-1 replication in cell culture. labshare.cn
Studies involving HIV integrase inhibitors often utilize in vitro assays to measure inhibition of key viral processes, such as strand transfer activity. nih.gov Antiviral activity in cell culture is a direct consequence of this inhibitory effect on integration. guidetopharmacology.org Methodologies for determining antiviral activity in these models typically involve infecting cells with HIV-1 and then exposing them to varying concentrations of the test compound. nih.gov Antiviral determinations are commonly performed in triplicate with serial dilutions to establish dose-response relationships. nih.gov
Research on prodrugs, including those related to this compound, has shown that their differential hydrolysis rates within cells can lead to distinct patterns of the active drug (raltegravir) availability, influencing observed antiviral activity. wikidata.org Methods have also been developed to monitor the temporal distribution of both the prodrug and the active drug within treated cells. wikidata.org
Animal Models for Pharmacokinetic and Antiviral Evaluation
Animal models are indispensable for evaluating the pharmacokinetic profile and in vivo antiviral efficacy of drug candidates like this compound. Preclinical pharmacokinetic studies for this compound were conducted in multiple species, including dogs and rats. wikidata.orgmims.com These studies were part of the effort to support predictions for a once-daily human dose. wikidata.orgguidetopharmacology.org
The development program for raltegravir (MK-0518), the parent compound of this compound, also involved extensive animal model research. Pharmacokinetic studies of raltegravir were conducted in Sprague-Dawley rats and beagle dogs following both intravenous and oral administration. labshare.cn These evaluations included assessing absorption kinetics, tissue distribution (including brain penetration in mice), and metabolism and excretion profiles in rats and dogs. labshare.cn
Beyond pharmacokinetics, animal models are used to evaluate antiviral efficacy in vivo. Raltegravir has been shown to block SHIV (simian-human immunodeficiency virus) replication in rhesus macaques, a relevant model for HIV infection. labshare.cn While specific detailed antiviral efficacy data for this compound in animal models were not detailed in the provided information, the focus on enhanced colonic absorption suggests that in vivo studies would aim to confirm improved systemic exposure to raltegravir following oral administration of the prodrug in relevant animal species. wikidata.orgmims.com
Methodological Considerations for Reproducibility in Preclinical Research
Ensuring reproducibility is a critical aspect of preclinical research to enhance the reliability and translational potential of findings. fda.govpharmaffiliates.com Reproducibility issues in preclinical studies can undermine their validity and raise ethical concerns regarding animal use. fda.gov
Standardization of procedures, environmental conditions, and genetic backgrounds of animals has traditionally been advocated to reduce variability and improve sensitivity. fda.gov However, an alternative perspective suggests that excessive standardization might lead to the identification of idiosyncratic effects, potentially decreasing reproducibility across different settings. fda.gov Multi-laboratory experiments, even with a limited number of sites, can potentially increase reproducibility by embracing variability without necessarily increasing sample size. fda.gov
Robust experimental design is fundamental to reproducibility. This includes the appropriate use of randomization and blocking to minimize bias and account for potential confounding factors. Proper statistical design and analysis are also essential, although preclinical research often faces challenges with small sample sizes, high variability, and potential misapplication of statistical methods. A clear understanding of basic statistical concepts and operational definitions, such as study design, randomization, and the unit of analysis, is crucial.
Future Directions and Translational Perspectives in Antiretroviral Drug Discovery
Exploration of Next-Generation Antiretroviral Targets Beyond Integrase
While the field of antiretroviral drug discovery is actively exploring novel targets beyond integrase to combat HIV, MK-8970's mechanism of action is intrinsically linked to the integrase enzyme through its parent drug, raltegravir (B610414) nih.gov. Raltegravir functions by inhibiting the catalytic activity of HIV-1 integrase, an enzyme crucial for integrating viral DNA into the host cell genome mims.com. Therefore, research directly involving this compound primarily contributes to the understanding and optimization of therapies targeting integrase, rather than exploring entirely new viral targets. The broader exploration of next-generation targets represents a distinct, albeit complementary, area of antiretroviral research.
Innovations in Prodrug Delivery Systems and Advanced Formulations
This compound represents a specific innovation within the realm of prodrug delivery systems for antiretroviral agents nih.gov. It was designed as an acetal (B89532) carbonate prodrug to address limitations in the oral absorption of its parent compound, raltegravir, with a particular focus on enhancing colonic absorption nih.gov. This strategy aimed to potentially enable less frequent administration compared to the twice-daily dosing typically associated with raltegravir nih.gov.
Research into this compound has also involved detailed investigations into its solid-state properties, including polymorphism acs.org. Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact a drug's solubility, dissolution rate, and ultimately, its bioavailability and manufacturing consistency acs.org. Studies have identified that this compound exists in at least two enantiotropic polymorphs, with a determined crossover temperature of approximately 117 °C acs.org. Further characterization confirmed the stable form at ambient temperature (Form 2) as a true racemic crystal form acs.org. Control over these crystalline forms is crucial for the successful scale-up and formulation of this compound acs.org.
These efforts highlight how the development of this compound has contributed to the understanding and application of prodrug strategies and the importance of rigorous solid-state characterization in the development of advanced antiretroviral formulations.
Detailed findings regarding the polymorphism of this compound include:
| Property | Finding | Source |
| Number of Polymorphs | Two enantiotropic polymorphs | acs.org |
| Crossover Temperature | Approximately 117 °C | acs.org |
| Stable Form at Ambient T | Form 2 | acs.org |
| Form 2 Characterization | True racemic crystal form | acs.org |
| Characterization Method | Single-crystal X-ray structure data, DSC, solubility data | acs.org |
Application of Artificial Intelligence and Machine Learning in Drug Design
While artificial intelligence (AI) and machine learning (ML) are increasingly being applied in various stages of drug discovery and design, including the identification of potential drug candidates, prediction of pharmacokinetic properties, and optimization of chemical structures, specific detailed research findings on the direct application of AI and ML in the design or study of this compound are not prominently featured in the currently available information. The development of this compound appears to predate the widespread integration of advanced AI/ML techniques into standard drug discovery workflows. Therefore, a detailed discussion on this topic specifically in relation to this compound cannot be provided based on the available search results.
Strategic Approaches to Overcome Emerging Viral Resistance Mechanisms
Resistance to antiretroviral drugs, including integrase inhibitors like raltegravir, is a significant challenge in HIV treatment mims.com. The development of this compound was primarily focused on improving the pharmacokinetic profile of raltegravir, specifically enhancing colonic absorption to potentially allow for less frequent dosing nih.gov. While achieving adequate drug exposure is essential for therapeutic efficacy and can indirectly impact the development of resistance by ensuring viral suppression, the prodrug strategy employed for this compound does not inherently alter the mechanism of action against resistant viral strains that have developed mutations conferring reduced susceptibility to raltegravir. Strategic approaches specifically aimed at overcoming raltegravir resistance would typically involve the development of new compounds active against resistant variants or the use of combination therapies. Research specifically detailing this compound's role in overcoming established raltegravir resistance mechanisms is not evident in the examined literature.
Unexplored Academic Research Avenues for this compound and Related Compounds
Despite the primary development goals of this compound, several unexplored academic research avenues exist for this compound and related structures. Further detailed mechanistic studies on the in vivo conversion of this compound back to active raltegravir, particularly focusing on the enzymatic processes and their efficiency in the colonic environment, could provide valuable insights for future prodrug design nih.gov.
The comprehensive characterization of this compound's polymorphism opens avenues for academic research into the impact of different crystalline forms on formulation stability, manufacturing processes, and potentially even in vivo performance, which could be explored using advanced analytical techniques and modeling acs.org. Investigating the potential for developing novel controlled-release formulations utilizing the unique properties of this compound's crystalline forms could also be a fruitful area of study.
Furthermore, the knowledge gained from the design and evaluation of this compound as an acetal carbonate prodrug of an integrase inhibitor can be applied to the exploration of similar prodrug strategies for other antiretroviral agents or even drugs targeting other diseases where enhanced colonic absorption or modified release profiles are desired nih.gov. Academic research could focus on synthesizing and evaluating novel acetal carbonate prodrugs of other therapeutic compounds, building upon the structural and pharmacokinetic insights derived from the this compound project. This includes exploring variations in the linker chemistry and the impact on cleavage kinetics and absorption profiles.
The potential for combination studies, investigating the physicochemical compatibility and potential pharmacokinetic interactions of this compound (or its released raltegravir) with other existing or experimental antiretroviral drugs, represents another important research direction. Although not the primary focus of its initial development, understanding how the prodrug approach might influence interactions could be relevant for future combination therapies.
| Research Avenue | Potential Focus Areas |
| In Vivo Conversion Mechanism | Enzymatic processes, efficiency in colonic environment |
| Impact of Polymorphism on Formulation and Performance | Stability, manufacturing, bioavailability, advanced analytical techniques, modeling |
| Novel Controlled-Release Formulations | Utilizing crystalline properties |
| Application of Prodrug Strategy to Other Compounds | Synthesis and evaluation of similar prodrugs for other drugs |
| Combination Studies | Physicochemical compatibility, pharmacokinetic interactions |
These unexplored avenues offer opportunities for academic research to deepen the understanding of prodrug design principles, solid-state chemistry in pharmaceuticals, and their application in developing improved therapeutic strategies.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
